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Compound of Interest

Compound Name:
4'-Chloro-3-(1,3-dioxolan-2-

YL)benzophenone

CAS No.: 741707-93-7

Cat. No.: B1327964

Get Quote

In the realm of chemical sciences, a molecular formula represents the elemental composition of

a compound. However, it often falls short of defining a unique chemical entity. The formula

C16H13ClO3 is a prime example of this, as it can correspond to numerous distinct molecules

known as isomers. These isomers share the same number and types of atoms but differ in their

structural arrangement, leading to unique chemical, physical, and biological properties. This

guide provides an in-depth exploration of the structural diversity of C16H13ClO3, focusing on

the IUPAC nomenclature, properties, and potential significance of its various isomeric forms.

Understanding this isomerism is paramount for researchers in drug discovery and material

science, where subtle structural changes can lead to vastly different outcomes.

Isomer 1: 4-(6-chloro-3,4-dihydro-2H-chromen-3-
yl)benzoic acid
This isomer incorporates a chromene heterocyclic system linked to a benzoic acid moiety.

IUPAC Nomenclature and Structural Elucidation
The IUPAC name, 4-(6-chloro-3,4-dihydro-2H-chromen-3-yl)benzoic acid, is derived by

identifying the benzoic acid as the principal functional group, with the chromene system treated
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as a substituent at the 4th position of the benzene ring. The chromene ring itself is substituted

with a chlorine atom at the 6th position.

Caption: Structure of 4-(6-chloro-3,4-dihydro-2H-chromen-3-yl)benzoic acid.

Physicochemical Properties
Property Value

Molecular Weight 288.72 g/mol

XLogP3-AA 3.8

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 3

Rotatable Bond Count 2

Potential Significance and Synthesis
Chromene derivatives are known for their wide range of biological activities, including

antimicrobial, antiviral, and anticancer properties. The presence of the benzoic acid group

suggests potential for development as a therapeutic agent, as this group can participate in

hydrogen bonding and salt formation, which are crucial for drug-receptor interactions and

formulation.

A plausible synthetic route could involve the reaction of a substituted phenol with an α,β-

unsaturated aldehyde, followed by cyclization and subsequent functional group manipulations

to introduce the benzoic acid moiety.

Isomer 2: (4-chlorophenyl)-(6-methoxy-1-
benzofuran-2-yl)methanol
This isomer features a benzofuran core, which is another important heterocyclic scaffold in

medicinal chemistry.

IUPAC Nomenclature and Structural Elucidation
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The IUPAC name is (4-chlorophenyl)-(6-methoxy-1-benzofuran-2-yl)methanol. Here, the

methanol group is the principal functional group, substituted with a 4-chlorophenyl group and a

6-methoxy-1-benzofuran-2-yl group.

Caption: Structure of (4-chlorophenyl)-(6-methoxy-1-benzofuran-2-yl)methanol.

Physicochemical Properties
Property Value

Molecular Weight 288.72 g/mol

XLogP3-AA 3.8

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 3

Rotatable Bond Count 3

Potential Significance and Synthesis
Benzofuran derivatives are prevalent in many natural products and have been explored for

their anti-inflammatory, analgesic, and antimicrobial activities. The diarylmethanol structure is

also a common motif in pharmacologically active compounds. Synthesis could be achieved

through the Grignard reaction between 4-chlorophenylmagnesium bromide and 6-methoxy-1-

benzofuran-2-carbaldehyde.

Isomer 3: 4-(4-chlorophenyl)-4-oxo-3-
phenylbutanoic acid
This isomer is a γ-keto acid, a class of compounds with significant utility in organic synthesis.

IUPAC Nomenclature and Structural Elucidation
The IUPAC name is 4-(4-chlorophenyl)-4-oxo-3-phenylbutanoic acid. The name is based on a

butanoic acid parent chain, with a phenyl group at the 3rd position and a 4-chlorophenyl ketone

group at the 4th position (indicated by "oxo").

Caption: Structure of 4-(4-chlorophenyl)-4-oxo-3-phenylbutanoic acid.
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Physicochemical Properties
Property Value

Molecular Weight 288.72 g/mol

XLogP3-AA 3.4

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 3

Rotatable Bond Count 4

Potential Significance and Synthesis
γ-Keto acids are valuable synthetic intermediates. They can be used to synthesize a variety of

heterocyclic compounds, such as pyridazinones and furanones, which often exhibit biological

activity. A common synthetic method for this type of compound is the Friedel-Crafts acylation of

benzene with a suitable succinic anhydride derivative, followed by reaction with 4-chloroaniline.

Experimental Protocol: A General Method for the
Synthesis of a Benzofuran Derivative
While specific protocols for the isomers of C16H13ClO3 are not readily available in public

literature, a general procedure for the synthesis of a benzofuran, similar to Isomer 2, can be

outlined. This protocol is based on well-established synthetic methodologies.

Objective: To synthesize a substituted benzofuran via Perkin-O-acylation followed by

cyclization.

Materials:

Substituted Salicylaldehyde

Anhydrous Sodium Acetate

Acetic Anhydride

Hydrochloric Acid
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Ethanol

Diethyl Ether

Workflow:

Perkin-O-acylation:
Mix Salicylaldehyde, Acetic Anhydride, and Sodium Acetate Heat mixture to 180°C for 5 hours Pour into water and extract with Diethyl Ether Wash organic layer with NaHCO3 and brine Dry over MgSO4 and concentrate in vacuo Purify by column chromatography
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1327964?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

